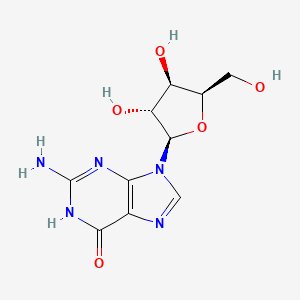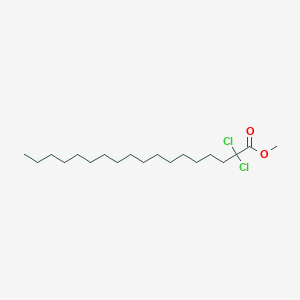
2-(Cyanomethyl)-4-methoxybenzimidazole
Overview
Description
2-(Cyanomethyl)-4-methoxybenzimidazole (CMMB) is an important chemical compound used in a variety of scientific research applications. It is a member of the benzimidazole family and is often used in the synthesis of other compounds. CMMB has been studied for its biochemical and physiological effects, and its use in lab experiments has been explored.
Scientific Research Applications
Synthesis and Intermediate Applications
2-(Cyanomethyl)-4-methoxybenzimidazole and related benzimidazole derivatives have been the subject of extensive research due to their wide range of applications in chemical synthesis and potential biological activities. These compounds serve as key intermediates in the synthesis of various functional molecules including drugs, agrochemicals, dyes, perfumes, and cosmetics. A notable application is the synthesis of protected 5-hydroxymethyl-2-cyanomethylbenzimidazole, which has been highlighted as a useful intermediate for generating new functional entities (Katsuyama & Kubo, 2007).
Biological Activity and Molecular Studies
Research into the biological activities of benzimidazole derivatives has shown promising results in various fields. Some derivatives have been investigated for their inhibitory activity against transcription factors and enzymes critical for disease progression, offering potential pathways for drug development. For instance, novel 2-benzylbenzimidazole analogs have been designed and synthesized, showing significant in vitro activities against LPS-induced NF-κB inhibition in cell assays, suggesting their therapeutic potential in inflammation and cancer (Boggu et al., 2017).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of benzimidazole derivatives have been explored, with some compounds demonstrating significant activity against pathogens. For example, silver nanoparticles anchored with 5-methoxybenzimidazolthiomethanol (MBITM) have been studied for their enhanced antibacterial effects against Gram-positive and Gram-negative bacteria, showcasing the potential of benzimidazole derivatives in developing new antimicrobial agents (Alheety et al., 2019).
Agricultural Applications
In agriculture, benzimidazole derivatives such as carbendazim have been utilized in nanoparticle formulations for the sustained release of fungicides, improving the efficiency of fungal disease prevention and control while reducing environmental toxicity. These advanced carrier systems offer promising approaches to enhancing the delivery and efficacy of agricultural chemicals (Campos et al., 2015).
Safety and Hazards
The safety data sheet of a similar compound, 2-(Cyanomethyl)benzimidazole, indicates that it is classified as having acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity - single exposure (respiratory tract irritation) .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors involved in various cellular processes .
Mode of Action
It’s worth noting that benzimidazole derivatives have been reported to participate in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Benzimidazole derivatives have been associated with a variety of biochemical pathways, including those involved in cell division, intracellular transport, and cell shape maintenance .
Pharmacokinetics
It’s worth noting that benzimidazole derivatives, in general, have been reported to have high oral bioavailability and short plasma half-life . These properties suggest that 2-(Cyanomethyl)-4-methoxybenzimidazole may also exhibit similar pharmacokinetic characteristics.
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, including antiviral, antibacterial, anticancer, antifungal, and anti-hiv activities .
Action Environment
It’s worth noting that the efficacy of benzimidazole derivatives in sm coupling reactions is influenced by the reaction conditions, including the stability of the organoboron reagents and their rapid transmetalation with palladium (ii) complexes .
Biochemical Analysis
Biochemical Properties
2-(Cyanomethyl)-4-methoxybenzimidazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to DNA, potentially affecting gene expression and cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors or directly binding to DNA .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as mild enzyme inhibition or slight modulation of gene expression . At higher doses, it can cause toxic or adverse effects, including significant enzyme inhibition, disruption of cellular processes, and potential cytotoxicity . Threshold effects are often observed, where a specific dosage level triggers a marked change in the compound’s impact on biological systems .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites . These metabolic processes can affect the compound’s activity and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels, potentially altering the balance of metabolic pathways in which it participates .
properties
IUPAC Name |
2-(4-methoxy-1H-benzimidazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-14-8-4-2-3-7-10(8)13-9(12-7)5-6-11/h2-4H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVMVNRIJSTIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271059 | |
| Record name | 7-Methoxy-1H-benzimidazole-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
317817-41-7 | |
| Record name | 7-Methoxy-1H-benzimidazole-2-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317817-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-1H-benzimidazole-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B3028699.png)



